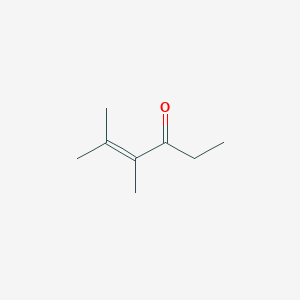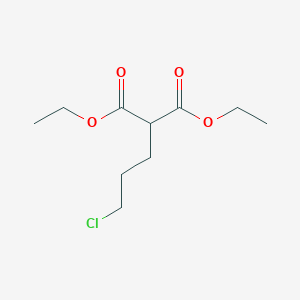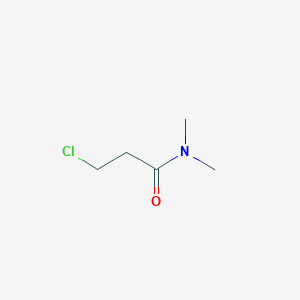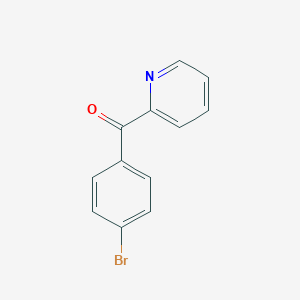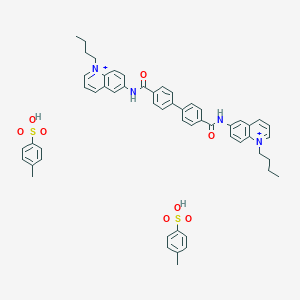
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is not well understood. However, it is believed that the compound interacts with biological molecules and metal ions, leading to changes in their fluorescence properties. This makes it a useful tool for studying the behavior of these molecules in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate have not been extensively studied. However, it has been found to be non-toxic and biocompatible, making it a promising candidate for biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is its excellent fluorescence properties, which make it a useful tool for studying biological molecules and metal ions. However, its limitations include its high cost and the need for specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the study of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the exploration of its potential applications in the development of new optoelectronic devices and sensors. Additionally, the compound's interactions with biological molecules and metal ions could be further studied to gain a better understanding of its mechanism of action and potential applications in biological systems.
In conclusion, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is a promising compound with potential applications in various fields of scientific research. Its excellent fluorescence properties make it a useful tool for studying biological molecules and metal ions, and its biocompatibility makes it a promising candidate for biological applications. Further research is needed to explore its potential applications and develop new synthesis methods that are more cost-effective and scalable.
Métodos De Síntesis
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate can be synthesized by reacting N-butyl-2-chloroacetamide with 2,2'-dipyridylamine in the presence of sodium ethoxide. The resulting compound is then treated with tosyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent fluorescence properties, making it a useful tool for fluorescence microscopy and imaging. It has also been used as a probe for detecting metal ions and organic molecules in biological systems. Furthermore, it has been studied for its potential applications in the development of organic electronics and optoelectronic devices.
Propiedades
Número CAS |
18430-43-8 |
|---|---|
Nombre del producto |
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate |
Fórmula molecular |
C54H56N4O8S2+2 |
Peso molecular |
953.2 g/mol |
Nombre IUPAC |
N-(1-butylquinolin-1-ium-6-yl)-4-[4-[(1-butylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C40H38N4O2.2C7H8O3S/c1-3-5-23-43-25-7-9-33-27-35(19-21-37(33)43)41-39(45)31-15-11-29(12-16-31)30-13-17-32(18-14-30)40(46)42-36-20-22-38-34(28-36)10-8-26-44(38)24-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-22,25-28H,3-6,23-24H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
Clave InChI |
BNCXXUFPUHLPOW-UHFFFAOYSA-P |
SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Otros números CAS |
18430-43-8 |
Sinónimos |
6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



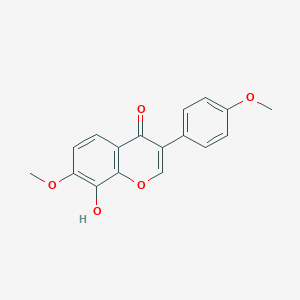
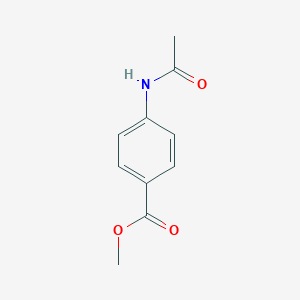




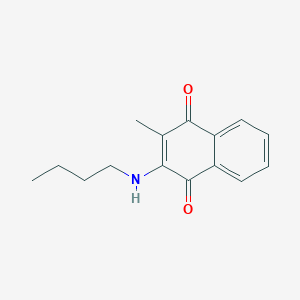


![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
